molecular formula C10H10F3N3O B14516329 N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide CAS No. 62758-94-5

N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide

Cat. No.: B14516329
CAS No.: 62758-94-5
M. Wt: 245.20 g/mol
InChI Key: KVEVGQBWGRLTBN-UHFFFAOYSA-N
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Description

N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of organic compounds known as amides. This compound is characterized by the presence of a trifluoroacetamide group attached to a pyridine ring, which is further substituted with a dimethylamino group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminopyridine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

62758-94-5

Molecular Formula

C10H10F3N3O

Molecular Weight

245.20 g/mol

IUPAC Name

N-[dimethylamino(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H10F3N3O/c1-16(2)8(7-5-3-4-6-14-7)15-9(17)10(11,12)13/h3-6H,1-2H3

InChI Key

KVEVGQBWGRLTBN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NC(=O)C(F)(F)F)C1=CC=CC=N1

Origin of Product

United States

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